![molecular formula C8H12O4 B2957036 2-(2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-yl)acetic acid CAS No. 2344678-33-5](/img/structure/B2957036.png)
2-(2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-yl)acetic acid is a useful research compound. Its molecular formula is C8H12O4 and its molecular weight is 172.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Acylation of Furans
The study by Ji, Pan, Dauenhauer, and Gorte (2019) on the acylation of furan and 2-methylfuran with acetic acid over H-ZSM-5 catalysts highlights potential applications in the synthesis of furan-based chemicals. This research demonstrates the feasibility of direct carbon-carbon acylation reactions involving furans, which could be useful in producing various furan derivatives for pharmaceuticals or materials science applications. Selectivities for these reactions can approach 100% under certain conditions, pointing to efficient pathways for synthesizing acylated furans (Ji, Pan, Dauenhauer, & Gorte, 2019).
Bio-based Chemical Production
Teong, Yi, and Zhang (2014) discuss the production of hydroxymethylfurfural (HMF), a key furan derivative, from biomass resources. HMF and its derivatives, such as furfural and 2,5-furandicarboxylic acid (FDCA), have been identified as valuable bio-based chemicals with applications ranging from fuels to bulk chemicals. This work underscores the importance of furan derivatives as sustainable alternatives to petroleum-based chemicals, offering insights into the green synthesis of important furan-based intermediates (Teong, Yi, & Zhang, 2014).
Enzyme-Catalyzed Synthesis
Jia, Zong, Zheng, and Li (2019) developed a dual-enzyme cascade system for the synthesis of furan carboxylic acids from HMF, showcasing an innovative approach to converting bio-based resources into valuable chemicals. This method, leveraging the catalytic promiscuity of alcohol dehydrogenases, allows for the efficient and controlled production of FDCA and other furan carboxylic acids, highlighting potential applications in the pharmaceutical and polymer industries (Jia, Zong, Zheng, & Li, 2019).
Antibacterial and Antioxidant Activities
Ma, Ma, Li, and Wang (2016) identified new furan derivatives from Aspergillus flavus with potent antibacterial and moderate antioxidant activities. Such findings indicate the potential of furan compounds in developing new antimicrobial and antioxidant agents, which could have significant implications for medical and food preservation applications (Ma, Ma, Li, & Wang, 2016).
Catalytic Oxidation for Polymer Production
Casanova, Iborra, and Corma (2009) explored the aerobic oxidation of HMF into FDCA, a precursor for biodegradable plastics. This work demonstrates the use of gold nanoparticle catalysts for high-yield conversion of HMF to FDCA in water, presenting a sustainable pathway for producing biopolymers from renewable resources (Casanova, Iborra, & Corma, 2009).
Propriétés
IUPAC Name |
2-(2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-5-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-8(10)4-5-3-7-6(12-5)1-2-11-7/h5-7H,1-4H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTPIPIHPOKUEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1OC(C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
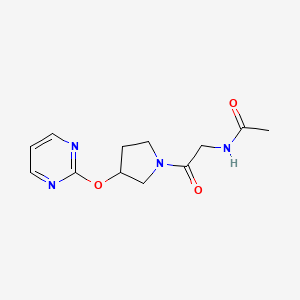
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2956954.png)
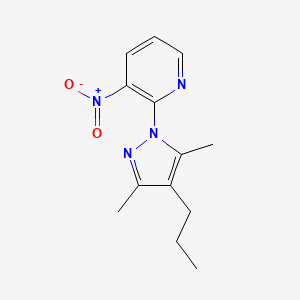
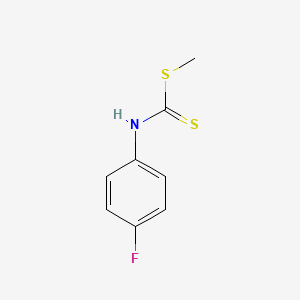
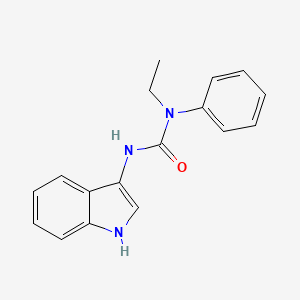

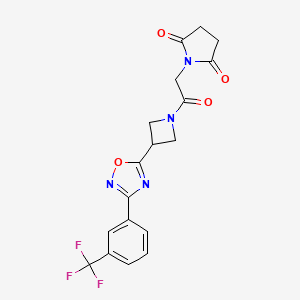
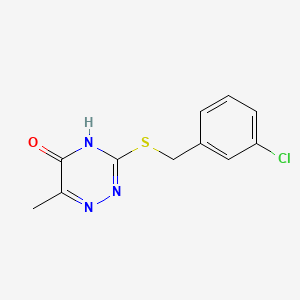
![(E)-4-oxo-4-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]but-2-enoic acid](/img/structure/B2956968.png)
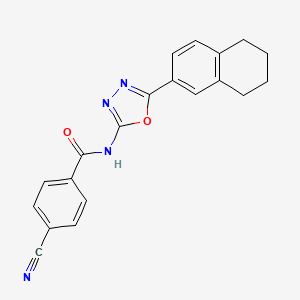
![1,1-Difluorospiro[2.3]hexan-5-one](/img/structure/B2956972.png)
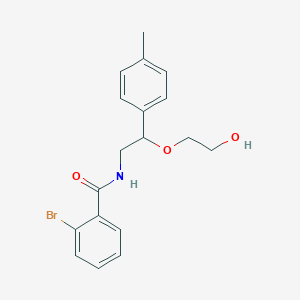
![8-chloro-2-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2956974.png)
![N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}-4-fluorobenzenesulfonohydrazide](/img/structure/B2956976.png)
